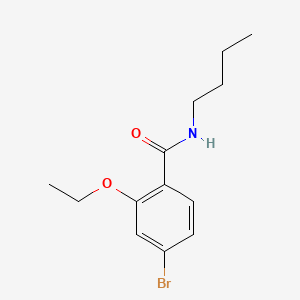

4-Bromo-N-butyl-2-ethoxybenzamide

Vue d'ensemble

Description

4-Bromo-N-butyl-2-ethoxybenzamide is an organic compound with the molecular formula C13H18BrNO2 and a molecular weight of 300.19 g/mol . This compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring, a butyl group attached to the nitrogen atom, and an ethoxy group at the 2-position of the benzamide ring . It is primarily used in various chemical and pharmaceutical research applications.

Méthodes De Préparation

The synthesis of 4-Bromo-N-butyl-2-ethoxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-ethoxybenzoic acid and butylamine.

Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).

Procedure: The 4-bromo-2-ethoxybenzoic acid is first activated by DCC, forming an intermediate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

4-Bromo-N-butyl-2-ethoxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding amines.

Oxidation Reactions: Oxidation of the ethoxy group can be achieved using oxidizing agents such as potassium permanganate (KMnO4), leading to the formation of carboxylic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, 4-Bromo-N-butyl-2-ethoxybenzamide serves as a versatile building block for creating more complex molecules. Its functional groups allow for various chemical reactions such as:

- Nucleophilic Substitution : The bromine atom can be replaced with other nucleophiles.

- Oxidation/Reduction Reactions : It can undergo oxidation to form carboxylic acids or ketones and reduction to yield amines or alcohols.

Biology

Recent studies have highlighted the compound's potential as a biochemical probe for studying cellular processes. Its structure allows it to interact with specific biological receptors, making it a candidate for further investigation in:

- Cell Signaling Pathways : The compound may modulate pathways involved in inflammation and microbial resistance.

Medicine

This compound has shown promise in medical research, particularly concerning its:

- Antimicrobial Activity : In vitro studies indicate efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

- Anti-inflammatory Properties : Research indicates that treatment with this compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in murine models of inflammation.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| Treated (50 mg/kg) | 80 ± 5 | 100 ± 10 |

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical sensors. Its unique properties make it suitable for applications requiring specific reactivity or stability.

Case Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated not only inhibition of growth but also disruption of biofilm formation, which is critical in chronic infections.

Case Study on Inflammation

In a model of acute lung injury induced by lipopolysaccharide (LPS), administration of this compound resulted in reduced lung edema and improved oxygenation levels, demonstrating its potential as an anti-inflammatory agent.

Mécanisme D'action

The mechanism of action of 4-Bromo-N-butyl-2-ethoxybenzamide involves its interaction with specific molecular targets. The bromine atom and the ethoxy group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparaison Avec Des Composés Similaires

4-Bromo-N-butyl-2-ethoxybenzamide can be compared with other similar compounds such as:

4-Bromo-N-butylbenzamide: Lacks the ethoxy group, which may result in different chemical and biological properties.

4-Bromo-N-ethyl-2-ethoxybenzamide: Has a shorter alkyl chain, potentially affecting its solubility and reactivity.

4-Chloro-N-butyl-2-ethoxybenzamide: Substitution of bromine with chlorine can lead to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

4-Bromo-N-butyl-2-ethoxybenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H18BrN2O2

- Molecular Weight : Approximately 300.19 g/mol

- Structural Features : The compound features a bromine atom at the para position of the aromatic ring and a butyl group attached to the nitrogen of the amide functional group. The presence of the ethoxy group enhances its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Bromination : Introduction of the bromine atom at the para position.

- Alkylation : Attachment of the butyl group to the nitrogen.

- Formation of the Amide Bond : Reaction with appropriate carboxylic acids or derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, its minimum inhibitory concentration (MIC) values suggest potent activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies demonstrate that this compound induces apoptosis in cancer cell lines, including those derived from bladder and colon cancers. The mechanism appears to involve the downregulation of anti-apoptotic proteins such as XIAP, leading to increased cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| T24T (Bladder) | 55.2 ± 2.3 | Induction of apoptosis via XIAP downregulation |

| HCT116 (Colon) | Not specified | Apoptosis induction through caspase activation |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.

- Receptor Modulation : It has been suggested that it may modulate receptor activity related to cancer progression .

Case Studies

- Antimicrobial Study : A recent investigation assessed the efficacy of this compound against biofilm-forming bacteria. Results indicated a notable reduction in biofilm biomass, highlighting its potential as an anti-biofilm agent .

- Cancer Cell Study : In a study involving multicellular tumor spheroids, this compound demonstrated enhanced cytotoxicity compared to conventional chemotherapeutics, suggesting its utility in overcoming drug resistance .

Propriétés

IUPAC Name |

4-bromo-N-butyl-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-3-5-8-15-13(16)11-7-6-10(14)9-12(11)17-4-2/h6-7,9H,3-5,8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCHGZFZZXIKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=C(C=C1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681837 | |

| Record name | 4-Bromo-N-butyl-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261895-85-5 | |

| Record name | Benzamide, 4-bromo-N-butyl-2-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-butyl-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.